molecular formula C7H8N4 B1594442 1H-Benzotriazol-5-amine, 1-methyl- CAS No. 27799-83-3

1H-Benzotriazol-5-amine, 1-methyl-

Cat. No. B1594442
CAS RN: 27799-83-3
M. Wt: 148.17 g/mol
InChI Key: QSESSKWYDOHYAW-UHFFFAOYSA-N
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Description

“1H-Benzotriazol-5-amine, 1-methyl-” is a chemical compound with the molecular formula C7H8N4 . It is a derivative of benzotriazole, a heterocyclic compound with a 1,2,3-triazole structure .


Molecular Structure Analysis

The molecular weight of “1H-Benzotriazol-5-amine, 1-methyl-” is 148.165 Da . The structure of this compound includes a benzotriazole ring with a methyl group and an amine group attached .


Physical And Chemical Properties Analysis

“1H-Benzotriazol-5-amine, 1-methyl-” is a solid compound . Its density is approximately 1.1873 g/cm³ . The melting point is between 80-82 °C, and the boiling point is between 210-212 °C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Environmental Impact and Degradation

1H-Benzotriazol-5-amine and its derivatives, such as 1-methyl-, have been extensively studied for their environmental impact and degradation pathways. They are commonly used as corrosion inhibitors in various applications but can become micropollutants in aquatic environments. Research has focused on their biodegradation, with studies revealing their partial persistence in conventional wastewater treatment and the formation of transformation products like hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid in wastewater effluents (Huntscha et al., 2014).

Photochemical Degradation

The photochemical degradation of benzotriazoles under simulated sunlight has been another area of interest. Studies have measured their half-lives and identified numerous photolysis products, indicating the environmental relevance of their degradation via sunlight (Weidauer et al., 2016).

Pollution in Water Systems

Investigations into the presence and removal of benzotriazoles like 1H-benzotriazol-5-amine in water systems have highlighted their widespread occurrence. These studies have examined their concentrations in rivers and the effectiveness of processes like activated carbon filtration in removing them from drinking water (Reemtsma et al., 2010).

Industrial Applications

1H-Benzotriazol-5-amine and its derivatives have been utilized in industrial applications, particularly in corrosion inhibition. Research has focused on their efficacy in preventing corrosion in different environments, like in low carbon steel, and their interaction with other chemicals (Onyeachu & Solomon, 2020).

Analytical Chemistry and Sensing Applications

The compound has also found applications in analytical chemistry. Studies have been conducted on the development of methods for sensing benzotriazoles in environmental samples using techniques like liquid chromatography and voltammetry (Muschietti et al., 2020).

Potential Endocrine Disrupting Effects

Research has explored the endocrine-disrupting potential of benzotriazoles, investigating their effects on organisms like Daphnia magna. These studies have looked at transcriptomic responses and life-history impacts, suggesting that benzotriazoles can affect hormonal regulation and molting processes (Giraudo et al., 2017).

Safety And Hazards

“1H-Benzotriazol-5-amine, 1-methyl-” is classified as harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSESSKWYDOHYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280325
Record name 1-Methyl-1H-benzotriazol-5-amine
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazol-5-amine, 1-methyl-

CAS RN

27799-83-3
Record name 1-Methyl-1H-1,2,3-benzotriazol-5-amine
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Record name NSC 16401
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Record name 1H-Benzotriazol-5-amine, 1-methyl-
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Record name 1-Methyl-1H-benzotriazol-5-amine
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Record name 1-methyl-1H-1,2,3-benzotriazol-5-amine
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Synthesis routes and methods I

Procedure details

1-Methyl-5-nitrobenzotriazole (0.7 g) was reduced by SnCl2 (4.0 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product 5-amino-1-methylbenzotriazole (0.4 g) obtained after removal of the solvent was used for the next reaction without further purification.
Quantity
0.7 g
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4 g
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5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Perkins, SH Inayat-Hussain, NC Deziel… - Environmental …, 2019 - Elsevier
Currently, there are >11,000 synthetic turf athletic fields in the United States and >13,000 in Europe. Concerns have been raised about exposure to carcinogenic chemicals resulting …
Number of citations: 67 www.sciencedirect.com

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